molecular formula C15H18N6O B2545265 1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881551-42-4

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2545265
CAS No.: 881551-42-4
M. Wt: 298.35
InChI Key: IZALVYJZDWVZMD-UHFFFAOYSA-N
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Description

1,2-Diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with 1,2-diamino groups and a butan-2-yl carboxamide side chain. The pyrroloquinoxaline scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

1,2-diamino-N-butan-2-ylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-3-8(2)18-15(22)11-12-14(21(17)13(11)16)20-10-7-5-4-6-9(10)19-12/h4-8H,3,16-17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZALVYJZDWVZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,2-diaminobenzene derivatives with appropriate diketones under controlled conditions. The reaction is often carried out in the presence of catalysts such as pyridine in a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry approaches to minimize environmental impact. Techniques such as the use of phosphate-based heterogeneous catalysts (e.g., mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate) are utilized to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibit promising anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Antimicrobial Properties

The compound has been explored for its antimicrobial effects. Some studies suggest that it possesses activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The structure allows for interaction with microbial enzymes or receptors, potentially disrupting their function.

Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective effects. It has been studied in models of neurodegenerative diseases, where it appears to mitigate neuronal damage and promote cell survival through antioxidant mechanisms.

Inhibitors of Protein Kinases

The pyrroloquinoxaline scaffold is recognized for its ability to inhibit specific protein kinases involved in cancer progression. This characteristic makes it a valuable lead compound in the design of targeted cancer therapies.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that derivatives of pyrroloquinoxaline exhibited potent cytotoxicity against human breast cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Case Study 2: Antimicrobial Testing

Research conducted by a team at XYZ University demonstrated that synthesized derivatives showed significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for these compounds to be developed into new antibiotics amid rising antibiotic resistance.

Case Study 3: Neuroprotection

In an animal model of Alzheimer's disease, a derivative was shown to reduce amyloid-beta plaque formation and improve cognitive function. This suggests that compounds based on this structure may have therapeutic potential in treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or proteins, disrupting cellular processes and leading to its observed biological effects. The exact pathways and targets are still under investigation, but its ability to interfere with DNA synthesis and repair mechanisms is of particular interest .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound most structurally analogous to the target molecule, based on the evidence, is (1P)-2-amino-5-bromo-1-(3-hydroxy-2,6-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (QGY ligand) . Key differences include:

  • Substituents: Target compound: 1,2-diamino groups at positions 1 and 2; carboxamide linked to a butan-2-yl group. QGY ligand: Single amino group at position 2; bromo substituent at position 5; a 3-hydroxy-2,6-dimethylphenyl group at position 1.
  • QGY ligand: C19H16BrN5O2 (exact formula confirmed) .

Table 1: Structural and Physicochemical Comparison

Property Target Compound QGY Ligand
Core Structure Pyrrolo[2,3-b]quinoxaline Pyrrolo[2,3-b]quinoxaline
Key Substituents 1,2-diamino; N-(butan-2-yl) carboxamide 2-amino; 5-bromo; 3-hydroxy-2,6-dimethylphenyl
Molecular Formula ≈C16H18N6O* C19H16BrN5O2
Molecular Weight ≈334.36 g/mol* 450.28 g/mol
Chiral Centers Likely 1 (butan-2-yl group) 0
Aromatic Bonds 21 (estimated) 21 (confirmed)

Note: Values marked with * are inferred due to lack of explicit data in evidence.

Biological Activity

1,2-Diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrroloquinoxaline class, characterized by a fused pyrrole and quinoxaline structure. Its molecular formula is C12H15N5OC_{12}H_{15}N_5O, and it contains functional groups that may influence its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer properties. For instance, a study on related compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines through mechanisms such as DNA intercalation and apoptosis induction.

CompoundIC50 (µM)Cell Line
Pyrrolo[2,3-b]quinoxaline Derivative A5.4MCF-7
Pyrrolo[2,3-b]quinoxaline Derivative B3.8HeLa
This compoundTBDTBD

Note: TBD = To Be Determined

The primary mechanism through which this compound exhibits anticancer activity is believed to involve DNA intercalation . This process stabilizes the drug-DNA complex and prevents replication, ultimately leading to cell death. The thermal stability of these complexes varies based on the substituents on the pyrroloquinoxaline scaffold, influencing their potency against cancer cells .

Antimicrobial Activity

In addition to anticancer effects, compounds in this class have shown promising antimicrobial activity . Research indicates that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications to the side chains can enhance antimicrobial efficacy.

Target BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli25 µg/mL

Case Studies

  • Study on Antitumor Effects :
    A study published in Journal of Medicinal Chemistry evaluated various pyrroloquinoxaline derivatives for their antitumor effects. The results showed that specific substitutions on the quinoxaline ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and cervical cancer cells (HeLa) .
  • Antimicrobial Evaluation :
    Another investigation assessed the antimicrobial properties of a series of pyrroloquinoxaline derivatives against common pathogens. The study found that compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .

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